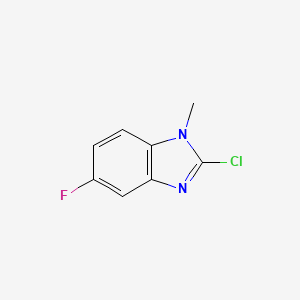
4,4,5,5-tetramethyl-2-(2-methylpent-1-en-1-yl)-1,3,2-dioxaborolane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4,5,5-Tetramethyl-2-(2-methylpent-1-en-1-yl)-1,3,2-dioxaborolane is a chemical compound that has been studied for its potential in various scientific applications. This compound belongs to the class of boron-containing compounds known as boronates, which are used in many different fields of science, including chemistry, biology, and medicine. The structure of 4,4,5,5-tetramethyl-2-(2-methylpent-1-en-1-yl)-1,3,2-dioxaborolane is composed of four methyl groups, one methylpent-1-en-1-yl group, and one dioxaborolane group, which are all connected by carbon-carbon bonds. This compound has been studied extensively for its potential applications in lab experiments and scientific research, specifically in the fields of biochemistry and physiology.
Wissenschaftliche Forschungsanwendungen
4,4,5,5-Tetramethyl-2-(2-methylpent-1-en-1-yl)-1,3,2-dioxaborolane has been studied for its potential applications in scientific research. In particular, this compound has been studied for its potential use in biochemistry and physiology. In biochemistry, this compound has been studied for its potential use as a catalyst in the synthesis of other compounds, as well as for its ability to interact with other molecules in a specific way. In physiology, this compound has been studied for its potential use as a drug delivery system, as well as for its ability to interact with biological systems in a specific way.
Wirkmechanismus
The mechanism of action of 4,4,5,5-tetramethyl-2-(2-methylpent-1-en-1-yl)-1,3,2-dioxaborolane is not fully understood. However, it is believed that this compound is able to interact with other molecules in a specific way, which can lead to certain biochemical or physiological effects. Specifically, it is believed that this compound is able to interact with certain proteins and enzymes in a specific way, which can lead to certain biochemical or physiological effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4,4,5,5-tetramethyl-2-(2-methylpent-1-en-1-yl)-1,3,2-dioxaborolane are not fully understood. However, it is believed that this compound is able to interact with certain proteins and enzymes in a specific way, which can lead to certain biochemical or physiological effects. In particular, this compound has been studied for its potential use as a drug delivery system, as well as for its ability to interact with biological systems in a specific way.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 4,4,5,5-tetramethyl-2-(2-methylpent-1-en-1-yl)-1,3,2-dioxaborolane in lab experiments include its relative stability, its ability to interact with other molecules in a specific way, and its potential use as a drug delivery system. However, there are also some limitations to using this compound in lab experiments. For example, this compound is not soluble in water, which can limit its use in certain types of experiments. Additionally, this compound is relatively expensive, which can limit its use in experiments that require large amounts of the compound.
Zukünftige Richtungen
There are several potential future directions for the study of 4,4,5,5-tetramethyl-2-(2-methylpent-1-en-1-yl)-1,3,2-dioxaborolane. For example, further research could be conducted to better understand the biochemical and physiological effects of this compound, as well as to develop more efficient and cost-effective methods of synthesis. Additionally, further research could be conducted to explore the potential of this compound as a drug delivery system, as well as to develop more efficient and cost-effective methods of delivery. Finally, further research could be conducted to explore the potential of this compound in other scientific fields, such as materials science and nanotechnology.
Synthesemethoden
4,4,5,5-Tetramethyl-2-(2-methylpent-1-en-1-yl)-1,3,2-dioxaborolane can be synthesized through a variety of methods. One of the most common methods involves the reaction of borane and 2-methylpent-1-en-1-yl chloride in the presence of a base such as sodium hydroxide. This reaction produces the desired compound, 4,4,5,5-tetramethyl-2-(2-methylpent-1-en-1-yl)-1,3,2-dioxaborolane, along with some byproducts. Other methods of synthesis include the reaction of borane and 2-methylpent-1-en-1-yl bromide in the presence of a base, or the reaction of borane and 2-methylpent-1-en-1-yl iodide in the presence of a base.
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for 4,4,5,5-tetramethyl-2-(2-methylpent-1-en-1-yl)-1,3,2-dioxaborolane involves the reaction of 2-methylpent-1-en-1-ol with boron tribromide to form 2-bromo-2-methylpent-1-ene. This compound is then reacted with 2,2,5,5-tetramethyl-1,3-dioxane-4,6-dione in the presence of a palladium catalyst to form the desired product.", "Starting Materials": [ "2-methylpent-1-en-1-ol", "boron tribromide", "2,2,5,5-tetramethyl-1,3-dioxane-4,6-dione", "palladium catalyst" ], "Reaction": [ "React 2-methylpent-1-en-1-ol with boron tribromide to form 2-bromo-2-methylpent-1-ene.", "React 2-bromo-2-methylpent-1-ene with 2,2,5,5-tetramethyl-1,3-dioxane-4,6-dione in the presence of a palladium catalyst to form 4,4,5,5-tetramethyl-2-(2-methylpent-1-en-1-yl)-1,3,2-dioxaborolane." ] } | |
CAS-Nummer |
2566594-86-1 |
Produktname |
4,4,5,5-tetramethyl-2-(2-methylpent-1-en-1-yl)-1,3,2-dioxaborolane |
Molekularformel |
C12H23BO2 |
Molekulargewicht |
210.1 |
Reinheit |
95 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



